3-(2-Oxo-propylsulfanyl)-benzoic acid
Description
3-(2-Oxo-propylsulfanyl)-benzoic acid is a benzoic acid derivative substituted at the 3-position with a sulfanyl group linked to a 2-oxo-propyl chain. The compound’s benzoic acid core provides a carboxylic acid moiety, enabling hydrogen bonding and salt formation, while the sulfanyl group introduces nucleophilic and redox-active properties.
Properties
Molecular Formula |
C10H10O3S |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
3-(2-oxopropylsulfanyl)benzoic acid |
InChI |
InChI=1S/C10H10O3S/c1-7(11)6-14-9-4-2-3-8(5-9)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
YRFZZXYZJCVWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
*Calculated based on formula; †Estimated from IUPAC name; ‡CAS provided in is erroneous.
Structural Analysis
Backbone Variations :
- The target compound and its analogs share a benzoic acid core but differ in substituent positions and functional groups. For instance, this compound has a ketone-containing chain at position 3, whereas 2-(3-methoxy-3-oxopropyl)benzoic acid () features an ester group at position 2. Positional isomerism significantly impacts electronic properties and binding interactions .
Functional Group Diversity: Sulfonamide groups in 3-[2-(4-Sulfamoylphenyl)ethylsulfamoyl]benzoic acid () enhance polarity and hydrogen-bonding capacity, making it suitable for targeting biological receptors.
Molecular Weight and Solubility :
- The target compound (MW ~210) is smaller than analogs like ’s derivative (MW 341.38), suggesting higher solubility in polar solvents. Bulkier substituents (e.g., dioxoisoindolyl in ) may reduce solubility but improve thermal stability .
Research and Application Insights
- Pharmaceutical Relevance : Sulfonamide-containing compounds (e.g., ) are often explored as enzyme inhibitors or antibiotics due to their bioactivity. The ketone group in the target compound could serve as a reactive site for derivatization in prodrug design.
- Synthetic Utility : The ester group in 2-(3-methoxy-3-oxopropyl)benzoic acid () offers a handle for hydrolysis or transesterification reactions, while the phthalimide moiety in ’s compound is a common precursor in heterocyclic chemistry .
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